molecular formula C6H5ClN2O2 B7966841 4-Chloro-3-methyl-5-nitropyridine

4-Chloro-3-methyl-5-nitropyridine

Cat. No.: B7966841
M. Wt: 172.57 g/mol
InChI Key: WICURSLPRBHCAI-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitropyridine (C₆H₅ClN₂O₂) is a substituted pyridine derivative featuring chloro (-Cl), methyl (-CH₃), and nitro (-NO₂) groups at the 4-, 3-, and 5-positions, respectively. This compound is structurally significant due to its electron-withdrawing nitro group and steric effects from the methyl substituent, which influence its reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-3-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICURSLPRBHCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Chlorinated Pyridine Precursors

The most common approach involves nitrating 4-chloro-3-methylpyridine using a nitrating mixture (HNO₃/H₂SO₄). The nitro group is introduced at the 5-position due to the meta-directing effects of the chlorine and methyl substituents.

Example Protocol :

  • Starting Material : 4-Chloro-3-methylpyridine.

  • Nitration : React with fuming HNO₃ (65%) and concentrated H₂SO₄ at 25–40°C for 1–6 hours.

  • Workup : Quench on ice, neutralize with Na₂CO₃, and extract with dichloromethane.

  • Yield : 70–85% after recrystallization.

Mechanistic Insight :
The nitronium ion (NO₂⁺) generated in the acidic medium attacks the electron-deficient pyridine ring at the 5-position, favored by the steric and electronic effects of the 3-methyl and 4-chloro groups.

Chlorination of Nitrated Pyridine Derivatives

An alternative route involves chlorinating 3-methyl-5-nitropyridine. This method is less common due to challenges in regioselectivity but is viable with phosphorus-based reagents.

Example Protocol :

  • Starting Material : 3-Methyl-5-nitropyridine.

  • Chlorination : Treat with POCl₃ at 120°C for 4–6 hours.

  • Workup : Distill under reduced pressure to isolate the product.

  • Yield : 60–70%.

Limitation : Competing side reactions (e.g., over-chlorination) reduce efficiency, necessitating precise temperature control.

Industrial-Scale Production

Continuous Flow Nitration

To enhance safety and yield, industrial protocols employ continuous flow reactors for nitration:

  • Conditions : Mix 4-chloro-3-methylpyridine with HNO₃/H₂SO₄ at 30°C in a tubular reactor.

  • Throughput : 1–5 kg/hour with >90% conversion.

  • Advantage : Mitigates exothermic risks and improves reproducibility.

Catalytic Chlorination

Recent advances use Lewis acid catalysts (e.g., FeCl₃) to enhance chlorination efficiency:

  • Protocol : React 3-methyl-5-nitropyridine with Cl₂ gas in the presence of FeCl₃ (5 mol%) at 80°C.

  • Yield : 75–80% with <5% byproducts.

Reaction Optimization and Challenges

Isomer Separation

Nitration of 4-chloro-3-methylpyridine produces a minor isomer (4-chloro-3-methyl-3-nitropyridine), requiring separation via:

  • Recrystallization : Use ethyl acetate/hexane mixtures (3:1 v/v).

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

Purity : >95% after purification.

Temperature Sensitivity

  • Nitration : Temperatures >50°C promote decomposition, reducing yields by 20–30%.

  • Chlorination : Excessively high temperatures (>100°C) lead to ring-opening reactions.

Comparative Data Table: Methods and Outcomes

MethodStarting MaterialReagents/ConditionsYieldPurity
Nitration4-Chloro-3-methylpyridineHNO₃/H₂SO₄, 25–40°C70–85%>95%
Chlorination3-Methyl-5-nitropyridinePOCl₃ or Cl₂/FeCl₃, 80–120°C60–80%90–95%
Continuous Flow4-Chloro-3-methylpyridineHNO₃/H₂SO₄, 30°C (flow)85–90%>98%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4 Chlorine

The chlorine atom at C4 undergoes nucleophilic substitution due to activation by the electron-withdrawing nitro group at C5. This reaction is facilitated by polar aprotic solvents and elevated temperatures.

Reagents and Conditions:

  • Ammonia/Amines: Forms 4-amino derivatives under reflux with aqueous ammonia or alkylamines .

  • Thiols: Reacts with mercaptans in basic media to yield 4-sulfanylpyridines.

  • Hydroxide: Requires harsh conditions (e.g., DMF/NaOAc at 120°C) for hydrolysis to 4-hydroxypyridines .

Example Reaction:

SubstrateReagent/ConditionsProductYieldSource
4-Chloro-3-methyl-5-nitropyridineNH₃ (aq), reflux, 4–6 hrs4-Amino-3-methyl-5-nitropyridine57–65%

Reduction of the Nitro Group

The nitro group at C5 is reduced to an amine under catalytic hydrogenation or chemical reduction, enabling further functionalization.

Methods:

  • Catalytic Hydrogenation: Pd/C or Raney Ni in ethanol/H₂ yields 5-amino derivatives .

  • Fe/HCl: Selective reduction without affecting the chlorine or methyl groups.

Kinetic Data:

Reduction MethodTemperature (°C)Time (hrs)ProductPuritySource
H₂/Pd-C (1 atm)25124-Chloro-3-methyl-5-aminopyridine>95%

Electrophilic Substitution Reactions

The nitro group directs electrophiles to the meta position (C2), though steric hindrance from the methyl group (C3) limits reactivity.

Example:

  • Nitration: Further nitration at C2 requires fuming HNO₃/H₂SO₄ at 40°C .

  • Sulfonation: Limited by deactivation from existing nitro group .

Sigmatropic Rearrangements

The nitro group undergoes -sigmatropic shifts under acidic conditions, altering substitution patterns. This mechanism contrasts with traditional electrophilic substitution .

Mechanistic Pathway:

  • Protonation of the nitro group generates a nitronium intermediate.

  • Migration via a six-membered transition state relocates the nitro group to C3 .

Experimental Evidence:

  • NMR studies confirm intermediate dihydropyridine sulfonic acids during rearrangement .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Examples:

  • Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives .

  • Buchwald-Hartwig: Couples with amines for C–N bond formation .

Optimized Conditions:

Reaction TypeCatalyst SystemTemperature (°C)YieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF8072%

Diazotization and Subsequent Reactions

The nitro group can be reduced to an amine, which is then diazotized for further transformations.

Sequence:

  • Reduction of –NO₂ to –NH₂.

  • Diazotization with NaNO₂/HCl at 0–5°C.

  • Coupling with cyclopropanecarbonyl chloride to form amides .

Key Data:

StepReagents/ConditionsIntermediate/ProductYieldSource
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt85%

Scientific Research Applications

Organic Synthesis

4-Chloro-3-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of heterocyclic compounds. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Comparison with Similar Compounds:

Compound NameUnique Features
2-Chloro-3-methyl-5-nitropyridineDifferent positioning of functional groups
4-Chloro-2-methyl-5-nitropyridineVariation in selectivity and reactivity
4-Chloro-3-methyl-6-nitropyridineDistinct applications due to structural differences

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways, making it a potential lead compound for developing new antimicrobial agents .

Anticancer Activity:
The compound has been extensively studied for its anticancer properties. It has been used as an intermediate to synthesize novel pyrido[3,4-d]pyrimidine derivatives that demonstrate selective cytotoxicity against specific cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Selectivity Index
13UO31 (Renal)10.5High
21MCF-7 (Breast)15.0Moderate
23MDA-MB-46820.0Moderate

In studies utilizing the NCI 60 human cancer cell line panel, derivatives of this compound showed significant growth inhibition in renal and breast cancer cell lines, suggesting promising avenues for further development into chemotherapeutic agents .

Case Studies

Study on Anticancer Activity:
A pivotal study synthesized a series of pyrido[3,4-d]pyrimidine derivatives from this compound. The results indicated that modifications at the C-4 position significantly enhanced anticancer activity against renal cancer cells . Compounds with an amine linker exhibited superior inhibitory effects compared to those with other linkers.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its ability to undergo various chemical reactions makes it suitable for synthesizing compounds used in agricultural products and colorants.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-5-nitropyridine is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse biological and chemical activities .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Effects : The nitro group at the 5-position (as in this compound) enhances electrophilic substitution reactivity compared to nitro at the 3-position (e.g., 4-Chloro-2-methyl-3-nitropyridine) .
  • Hydroxy vs. Chloro Derivatives : 5-Chloro-2-hydroxy-3-nitropyridine exhibits a higher melting point (178°C) due to hydrogen bonding, absent in chloro-methyl analogues .

Biological Activity

4-Chloro-3-methyl-5-nitropyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C6_6H6_6ClN2_2O2_2
  • Molecular Weight : 174.58 g/mol

This compound belongs to the nitropyridine class, which is known for diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showcasing potential as a lead compound in the development of new antimicrobial agents. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably, it has been used as an intermediate in synthesizing novel pyrido[3,4-d]pyrimidine derivatives that demonstrate selective cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Selectivity Index
13UO31 (Renal)10.5High
21MCF-7 (Breast)15.0Moderate
23MDA-MB-46820.0Moderate

Source: NCI 60 Cancer Cell Line Panel Data

In a study utilizing the NCI 60 human cancer cell line panel, compounds derived from this compound demonstrated significant growth inhibition in renal and breast cancer cell lines, suggesting a promising avenue for further development into chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to various derivatives with enhanced biological activity.
  • Reduction and Oxidation Reactions : The nitro group can be reduced to an amino group, while the methyl group can be oxidized to yield carboxylic acids or aldehydes, potentially increasing the compound's reactivity and biological interactions.

Study on Anticancer Activity

A pivotal study synthesized a series of pyrido[3,4-d]pyrimidine derivatives from this compound. The results indicated that specific modifications at the C-4 position enhanced anticancer activity against renal cancer cells significantly. The study highlighted that compounds with an amine linker showed superior inhibitory effects compared to those with other linkers .

Safety and Toxicology

While exploring its biological activities, safety data sheets indicate that this compound may cause skin and eye irritation and could be toxic if ingested. Proper handling protocols are essential when working with this compound in laboratory settings.

Q & A

Q. What are the established synthetic routes for 4-Chloro-3-methyl-5-nitropyridine, and what are their critical parameters?

Answer: A common method involves nitration and halogenation of pyridine derivatives. For example:

  • Chlorination with PCl₅-POCl₃: 3-Methyl-4-hydroxypyridine can be nitrated to form 3-methyl-4-hydroxy-5-nitropyridine, followed by chlorination using PCl₅ in POCl₃ under reflux (80–110°C) .
  • Temperature control is critical to avoid over-chlorination or decomposition. Evidence from similar compounds (e.g., 4-chloro-3-nitropyridine) shows yields >95% when reactions are monitored via TLC and maintained at 0–110°C .

Key parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–110°CHigher temperatures risk side reactions
Reaction time12–16 hoursShorter times lead to incomplete conversion
SolventToluene or POCl₃POCl₃ acts as both solvent and reagent

Q. What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles, and a lab coat. Use a self-contained breathing apparatus (SCBA) in case of accidental release .
  • Thermal decomposition: Avoid heating above 150°C, as it may release toxic gases (e.g., NOₓ, Cl₂) .
  • Waste disposal: Segregate halogenated nitroaromatic waste and consult institutional guidelines for hazardous chemical disposal .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Look for aromatic proton signals in the δ 8.5–9.0 ppm range (nitro group deshielding) and methyl group signals near δ 2.5 ppm .
  • IR spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
  • Mass spectrometry (EI-MS): Expect a molecular ion peak at m/z 172.57 (calculated for C₆H₅ClN₂O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?

Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) can model electron density and reaction pathways:

  • Localized charge analysis: The nitro group at position 5 withdraws electron density, activating the C4-Cl bond for substitution .
  • Transition-state modeling: Predict activation barriers for SNAr (nucleophilic aromatic substitution) using Gaussian or ORCA software .
  • Validation: Compare computed reaction energies (<2.4 kcal/mol error) with experimental kinetics .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

  • Controlled variable testing: Systematically vary solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. Et₃N), and temperatures.
  • By-product analysis: Use HPLC-MS to identify intermediates (e.g., dechlorinated by-products) .
  • Replicate literature protocols: For example, reports 99% yield under toluene/PCl₅ reflux, but impurities may arise from incomplete nitration .

Q. What challenges arise in scaling up the synthesis of this compound?

Answer:

  • Exothermicity: Nitration and chlorination are highly exothermic; use jacketed reactors with cooling loops .
  • Purification: Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or vacuum distillation .
  • Solvent recovery: Toluene and POCl₃ require dedicated recovery systems to meet green chemistry standards .

Q. How does steric hindrance from the methyl group influence substitution reactions?

Answer:

  • Steric maps (DFT): The methyl group at position 3 creates a steric barrier, favoring substitution at C4 over C2.
  • Kinetic studies: Compare reaction rates with analogous compounds (e.g., 4-chloro-5-nitropyridine) to quantify steric effects .

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